1-(1-Ethoxyethyl)-4-iodo-3-nitropyrazole

Description

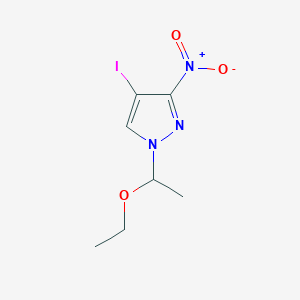

1-(1-Ethoxyethyl)-4-iodo-3-nitropyrazole is a heterocyclic compound featuring a pyrazole core substituted with a nitro group at position 3, an iodo group at position 4, and a 1-ethoxyethyl protective group at position 1 (Fig. 1). The ethoxyethyl group enhances solubility and stability during synthetic processes, while the nitro and iodo substituents confer distinct electronic and reactive properties. This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) due to the iodine atom’s role as a leaving group .

Properties

IUPAC Name |

1-(1-ethoxyethyl)-4-iodo-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10IN3O3/c1-3-14-5(2)10-4-6(8)7(9-10)11(12)13/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJMEHKSIXNJSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=C(C(=N1)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10IN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against a range of bacteria and protozoa. Research has demonstrated that nitropyrazoles, including 1-(1-ethoxyethyl)-4-iodo-3-nitropyrazole, possess efficacy against pathogens such as Escherichia coli, Streptococcus pyogenes, and Trypanosoma cruzi.

Case Study: Efficacy Against Trypanosoma cruzi

In experimental studies, certain nitropyrazole derivatives showed up to 91% efficacy in reducing the parasite load in infected rodents when administered at a dose of 12.5 mg/kg over ten days . This highlights the potential of these compounds in treating diseases like Chagas disease.

Table 1: Antimicrobial Efficacy of Nitropyrazoles

| Compound | Target Pathogen | Dose (mg/kg) | Efficacy (%) |

|---|---|---|---|

| This compound | Trypanosoma cruzi | 12.5 | 91 |

| 3-Nitro-1-vinyl-4-pyrazolecarboxamide | E. coli | 83 | TBD |

| 2-(4-carbamoyl-3-nitropyrazol-1-yl)ethyl phenyl carbonate | Aster yellows mycoplasma | TBD | TBD |

Herbicidal Properties

Nitropyrazoles have been identified as effective herbicides. The application of these compounds can control unwanted plant species at low concentrations, making them valuable in agricultural settings.

Case Study: Herbicidal Activity

In trials, a specific nitropyrazole formulation demonstrated effective control of large crabgrass at a concentration as low as 1 lb/acre . The herbicide was applied directly to the foliage, showcasing its effectiveness in weed management.

Table 2: Herbicidal Efficacy of Nitropyrazoles

| Compound | Target Weed | Application Rate (lb/acre) | Efficacy (%) |

|---|---|---|---|

| This compound | Large crabgrass | 1 | High |

Energetic Materials

The incorporation of nitropyrazoles into energetic materials has been explored due to their high heat of formation and stability under various conditions. These compounds can serve as precursors for the synthesis of new explosives and propellants.

Case Study: Synthesis and Characterization

Recent studies have focused on synthesizing new nitropyrazole derivatives with enhanced energetic properties. For instance, specific modifications have led to the development of compounds that exhibit improved performance metrics compared to traditional explosives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitropyrazole Derivatives

4-Nitropyrazole (CAS N/A)

- Structure : Nitro group at position 3.

- Synthesis : Prepared via nitration of pyrazole derivatives using acetyl nitrate .

- Reactivity : The nitro group at position 4 directs electrophilic substitution to position 3, contrasting with 3-nitropyrazole derivatives.

- Applications : Primarily used in energetic materials and agrochemicals due to nitro’s redox activity.

1-Ethyl-3-nitropyrazole-4-carboxamide (CAS 61716-99-2) Structure: Nitro at position 3, ethyl at position 1, and carboxamide at position 4. Properties: Higher polarity (PSA = 107.72 Ų) and moderate lipophilicity (LogP = 1.32) compared to the target compound . Applications: Potential bioactive scaffold in medicinal chemistry.

Comparison :

- The target compound’s iodo group enables cross-coupling, whereas carboxamide derivatives prioritize hydrogen bonding.

- Nitro at position 3 vs. 4 alters regioselectivity in further functionalization .

Halogenated Pyrazoles

1-(1-Ethoxyethyl)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1029716-44-6)

- Structure : Boronic ester at position 4, ethoxyethyl at position 1.

- Applications : Intermediate in kinase inhibitors (e.g., Ruxolitinib) via Suzuki-Miyaura coupling .

- Stability : Requires dark, dry storage (room temperature) .

1-Acetyl-3-[1-(Heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole (CAS 808764-30-9)

Comparison :

Physicochemical Properties

*Estimated values based on structural analogs.

Preparation Methods

Diazotization and Nitro Group Introduction

The foundational step in synthesizing 3-nitropyrazole derivatives involves diazotization of an amino precursor followed by nitro group substitution. As detailed in US4235995A , 3(5)-amino-4-pyrazolecarbonitrile undergoes diazotization using sodium nitrite (NaNO₂) in hydrofluoric acid (HBF₄) at low temperatures (-5°C to 0°C). The resulting diazonium fluoborate salt is then treated with NaNO₂ in the presence of copper powder at 20–25°C, facilitating the replacement of the diazonium group with a nitro group. This two-stage reaction achieves a 79% yield, with the nitro group preferentially occupying the 3-position of the pyrazole ring .

Key Reaction Conditions:

-

Temperature: -5°C (diazotization), 20–25°C (nitro substitution)

-

Reagents: NaNO₂, HBF₄, Cu powder

-

Yield: 79% (over two stages)

This method is critical for establishing the nitro group’s regioselectivity, which is essential for subsequent functionalization.

Summary of Synthetic Routes

The table below consolidates the critical steps and conditions for preparing 1-(1-ethoxyethyl)-4-iodo-3-nitropyrazole:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-Ethoxyethyl)-4-iodo-3-nitropyrazole, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis typically involves nitration of pyrazole derivatives followed by iodination and ethoxyethyl substitution. Key steps include:

- Nitration : Using acetyl nitrate (freshly prepared from nitric acid and acetic anhydride) under controlled conditions to avoid over-nitration .

- Iodination : Substitution reactions with iodine sources (e.g., KI in acidic media) require precise stoichiometric control to minimize side products .

- Ethoxyethyl introduction : Alkylation agents like 1-ethoxyethyl chloride are used, with reaction temperatures maintained below 40°C to prevent degradation .

- Reproducibility : Document reagent purity (e.g., ≥99% for acetyl chloride) and reaction timelines, as deviations can alter yields.

Q. Which analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?

- Answer :

- NMR Spectroscopy : Prioritize H and C NMR to confirm substitution patterns (e.g., ethoxyethyl group integration at δ 1.2–1.4 ppm for CH) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., nitro group orientation) with single-crystal studies (R factor <0.05 for reliability) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and detect nitro-containing byproducts .

Q. How does the compound’s stability vary under different storage conditions, and what handling protocols are recommended?

- Answer : The compound is hygroscopic and light-sensitive.

- Storage : Refrigerate at 2–8°C in amber vials under inert gas (e.g., argon) to prevent hydrolysis of the ethoxyethyl group .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) to identify decomposition pathways (e.g., nitro group reduction) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

- Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways .

- AI Integration : Implement machine learning (e.g., neural networks) to predict optimal solvent systems (e.g., DMF vs. THF) and reduce trial-and-error experimentation .

Q. What experimental design strategies minimize byproduct formation during iodination?

- Answer :

- Factorial Design : Use a 2 factorial approach to test variables (temperature, iodine equivalence, reaction time). For example, higher iodine equivalents (1.2–1.5x) improve yield but require tighter temperature control (20–25°C) to avoid di-iodination .

- Response Surface Methodology (RSM) : Model interactions between variables to identify a "sweet spot" (e.g., 1.3x iodine, 22°C, 6 hours) .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) for structural elucidation be resolved?

- Answer :

- Multi-Technique Validation : Cross-validate NMR data with XRD (e.g., confirming nitro group placement via bond lengths in XRD vs. coupling constants in NMR) .

- Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility (e.g., ethoxyethyl rotation) that may obscure peak splitting .

Q. What mechanistic insights explain the reactivity of the nitro group in cross-coupling reactions?

- Answer :

- Electrophilic Aromatic Substitution (EAS) : The nitro group’s electron-withdrawing effect directs iodination to the 4-position. Steric hindrance from the ethoxyethyl group limits para substitution .

- Catalytic Studies : Screen Pd-based catalysts (e.g., Pd(OAc)/XPhos) for Suzuki-Miyaura coupling; ligand bulkiness improves selectivity for iodine displacement .

Methodological Frameworks

Q. How can researchers design a robust experimental workflow for derivative synthesis?

- Answer :

- Stage 1 : Prioritize reaction scalability using microreactors for hazardous steps (e.g., nitration) .

- Stage 2 : Implement in-line analytics (e.g., FTIR monitoring) to track intermediate formation .

- Stage 3 : Use DOE to optimize purification (e.g., column chromatography vs. recrystallization) .

Q. What strategies address discrepancies between theoretical and experimental yield predictions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.